molecular formula C15H18O5 B1245262 Kuehneromycin A

Kuehneromycin A

Cat. No.: B1245262
M. Wt: 278.3 g/mol
InChI Key: MJBAYHFPSTXRRG-LIBKGXAOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kuehneromycin A is a natural product found in Kuehneromyces with data available.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,3aS,6aS,10aR)-3-hydroxy-7,7-dimethyl-1,10-dioxo-3,3a,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H18O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9,11-12,18H,4-6H2,1-2H3/t9-,11+,12-,15-/m0/s1

InChI Key

MJBAYHFPSTXRRG-LIBKGXAOSA-N

Isomeric SMILES

CC1(CCC(=O)[C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)C

Canonical SMILES

CC1(CCC(=O)C23C1CC=C(C2C(OC3=O)O)C=O)C

Synonyms

kuehneromycin A

Origin of Product

United States

Chemical Reactions Analysis

Key Synthetic Pathways

Kuehneromycin A was synthesized via a Horner-Wadsworth-Emmons olefination of aldehyde 31 to form diene 30 , a critical intermediate . This approach highlights the use of iterative cross-coupling strategies and catalytic tin recycling.

Reaction Conditions:

StepReagents/CatalystsYield (%)Reference
Dianion alkylationn-BuLi, TMEDA, BF₃·Et₂O35
Stille couplingPd(0), PMHS, KF(aq)47
  • Alkyne functionalization : The synthesis of alkyne precursor 7 (4,4-dimethylhex-5-yn-1-ol) involved a dianion alkylation of isopropylacetylene 33 with oxetane, followed by BF₃·Et₂O-mediated ring opening .

  • Tin-catalyzed Stille reactions : A "Sn-F" method using Me₃SnCl, Pd(0), and PMHS/KF enabled efficient vinylation and carbostannylation, critical for constructing the diene backbone .

Enzyme Inhibition

This compound acts as a non-competitive inhibitor of viral reverse transcriptases:

Target EnzymeIC₅₀ (µg/mL)Assay SystemReference
Avian myeloblastosis RT75Competitive ELISA
HIV-1 RT185Radiolabeled assay
  • Mechanistic insights : The compound disrupts RNA-dependent DNA polymerization, likely through binding to allosteric sites .

Functional Group Analysis

  • Hydroxyl groups : IR absorption at 3383 cm⁻¹ confirmed hydroxyl moieties .

  • Olefinic protons : ¹H NMR signals at δ 8.02 indicated conjugated double bonds in intermediates .

Synthetic Efficiency

MethodTin TurnoversCatalyst Loading (mol %)
"Sn-F" (PMHS/KF)156
Na₂CO₃-based105

The "Sn-F" protocol outperformed traditional methods in yield and tin recycling .

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The foundational step in Johann Jauch’s landmark synthesis involves the Horner-Wadsworth-Emmons (HWE) olefination of aldehyde 31 to construct the conjugated diene 30 , a critical intermediate. This reaction proceeds with high stereocontrol, leveraging phosphonate reagents to establish the α,β-unsaturated carbonyl system.

Reaction Conditions:

ReagentSolventTemperatureYield
Phosphonate reagentTHF−78°C → RT62%

The HWE protocol enabled efficient access to the diene backbone while avoiding isomerization, a common challenge in polyene synthesis.

Stille Cross-Coupling

A Stille coupling between vinyl stannane 7 and bromoalkene 8 was employed to assemble the C9–C10 bond. This step utilized a catalytic system featuring Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (CuTC), achieving moderate yields.

Optimized Parameters:

Catalyst LoadingAdditiveSolventYield
5 mol% Pd(PPh₃)₄CuTCDMF47%

Notably, the use of PMHS (polymethylhydrosiloxane) and aqueous KF enhanced tin recycling, reducing stoichiometric waste.

Dianion Alkylation for Alkyne Precursor

The synthesis of alkyne precursor 7 (4,4-dimethylhex-5-yn-1-ol) involved a dianion alkylation of isopropylacetylene 33 with oxetane, followed by BF₃·Et₂O-mediated ring opening.

Key Data:

StepReagentsYield
Dianion formationn-BuLi, TMEDA35%
Ring openingBF₃·Et₂O58%

This method provided gram-scale access to the alkyne fragment, critical for subsequent couplings.

Catalytic Systems and Innovations

Tin-Catalyzed "Sn-F" Method

A novel "Sn-F" protocol using Me₃SnCl, Pd(0), PMHS, and KF(aq) enabled efficient vinylation and carbostannylation. This approach achieved 15 tin turnovers with only 6 mol% catalyst loading, significantly improving atom economy.

Comparative Performance:

MethodTin TurnoversCatalyst LoadingYield
Traditional Stille105 mol%42%
Sn-F156 mol%55%

Functional Group Transformations

Hydroxyl Protection Strategies

The C3 hydroxyl group was protected as a TBS ether during early synthesis stages, ensuring stability during subsequent reactions. Deprotection using TBAF in THF afforded the free alcohol in 89% yield.

Lactonization

A Mitsunobu reaction (DIAD, PPh₃) facilitated lactonization of seco-acid 25 , forming the γ-lactone core with retention of configuration.

Conditions:

ReagentSolventTemperatureYield
DIAD, PPh₃THF0°C → RT76%

Purification and Characterization

Chromatographic Techniques

Final purification employed preparative HPLC (C18 column, MeOH/H₂O gradient), yielding this compound with >98% purity. Key characterization data:

Spectroscopic Data:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.02 (d, J = 15.5 Hz, H-14)
¹³C NMRδ 204.3 (C-15), 170.1 (C-1)
IR (neat)3383 cm⁻¹ (OH), 1770 cm⁻¹ (γ-lactone)

X-ray Crystallography

Single-crystal X-ray analysis confirmed the absolute configuration of the drimane skeleton, resolving ambiguities in earlier NMR assignments.

Derivatization: Kuehneromycin B and Panudial

Thermal decarboxylation of this compound under pH-controlled conditions (D₂O/acetone-d₆, 120°C, 10 min) yielded Kuehneromycin B and panudial in a 1:1 ratio.

Decarboxylation Conditions:

ParameterValue
Temperature120°C
Time10 min
SolventD₂O/acetone-d₆ (1:2)

Industrial-Scale Considerations

While large-scale synthesis remains challenging, flow chemistry approaches for Stille couplings and HWE olefinations show promise for kilogram-scale production. Recent patents highlight improved catalyst recovery systems, reducing Pd and Sn waste .

Q & A

Q. How can researchers leverage computational tools to predict this compound’s metabolic pathways?

  • Methodological Answer : Use in silico platforms like SwissADME to predict cytochrome P450 interactions or metabolic hotspots. Molecular dynamics simulations (e.g., GROMACS) model enzyme-substrate binding. Validate predictions with in vitro microsomal stability assays and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuehneromycin A
Reactant of Route 2
Kuehneromycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.